1-Indanone-6-carboxylic acid
Overview
Description
1-Indanone-6-carboxylic acid is an organic compound with the molecular formula C₁₀H₈O₃ It is a derivative of indene, characterized by the presence of a ketone group at the 3-position and a carboxylic acid group at the 5-position
Mechanism of Action
Target of Action
1-Indanone-6-carboxylic acid, also known as 3-Oxoindane-5-carboxylic acid or 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid, is a potent compound with a broad range of biological activity Related 1-indanone derivatives have been found to interact with adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines .
Mode of Action
It is known that 1-indanone derivatives can inhibit two separate isoforms of monoamine oxidases: mao-a and mao-b . These enzymes are involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin, and their inhibition can lead to increased levels of these neurotransmitters in the brain.
Biochemical Pathways
Related 1-indanone derivatives have been found to exhibit antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . This suggests that these compounds may affect a variety of biochemical pathways related to these biological activities.
Result of Action
Related 1-indanone derivatives have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . This suggests that this compound may have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
1-Indanone-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression . These mechanisms require further elucidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Indanone-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-carboxybenzaldehyde with acetic anhydride in the presence of a base, followed by cyclization to form the indene ring. The reaction conditions often require heating and the use of solvents such as toluene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Indanone-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Indanone-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-1-indancarboxylic acid
- 1-indanone-6-carboxylic acid
- 2,3-dihydro-3-oxo-1H-indene-5-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-oxo-1,2-dihydroindene-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIABIACQHKYEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491980 | |
Record name | 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60031-08-5 | |
Record name | 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Indanone-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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